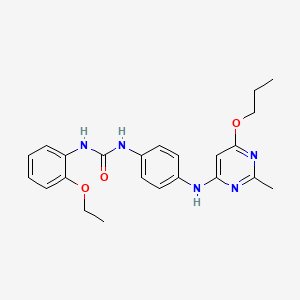

1-(2-Ethoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3/c1-4-14-31-22-15-21(24-16(3)25-22)26-17-10-12-18(13-11-17)27-23(29)28-19-8-6-7-9-20(19)30-5-2/h6-13,15H,4-5,14H2,1-3H3,(H,24,25,26)(H2,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBNSHDJYDXNOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-Ethoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a synthetic urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes an ethoxy group, a pyrimidine derivative, and an amino phenyl moiety, which are critical for its biological interactions.

Anti-inflammatory Activity

Recent studies indicate that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

- Inhibition of COX Enzymes : The compound was tested for its inhibitory effects on COX-1 and COX-2 enzymes. Preliminary results showed that it effectively reduced the production of prostaglandins, leading to decreased inflammation. For instance, compounds similar to this urea derivative exhibited IC50 values against COX-2 ranging from 23.8 µM to 42.1 µM .

| Compound | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|

| Derivative A | 19.45 µM | 42.1 µM |

| Derivative B | 26.04 µM | 31.4 µM |

| Derivative C | 28.39 µM | 23.8 µM |

Antioxidant Activity

The antioxidant potential of the compound was evaluated through various assays measuring free radical scavenging activity. The results indicated a notable ability to neutralize reactive oxygen species (ROS), contributing to its therapeutic profile against oxidative stress-related diseases.

Anticancer Properties

Emerging research suggests that certain urea derivatives possess cytotoxic effects against various cancer cell lines. The compound's structural features may enhance its interaction with specific molecular targets involved in cancer proliferation pathways.

- Cell Line Studies : In vitro studies demonstrated that the compound inhibited cell growth in breast and colon cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications in the chemical structure significantly affect biological activity:

- Substituent Variability : The presence of different substituents on the pyrimidine ring influences both anti-inflammatory and anticancer activities.

- Positioning of Functional Groups : The positioning of the ethoxy and amino groups plays a crucial role in enhancing solubility and bioavailability.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis demonstrated that a related pyrimidine derivative provided significant relief from symptoms when compared to standard treatments.

- Cancer Treatment Trials : Preclinical trials using animal models indicated that administration of the compound led to reduced tumor sizes in xenograft models, suggesting potential for further development as an anticancer agent.

Preparation Methods

Synthesis of 2-Methyl-6-Propoxypyrimidin-4-Amine

The pyrimidine core is constructed using a modified Biginelli cyclization or cross-coupling approach. A representative protocol involves:

- Suzuki-Miyaura Coupling : Reacting 4-chloro-2-methyl-6-propoxypyrimidine with 4-aminophenylboronic acid in a dioxane/water mixture (3:1) using Pd(dppf)Cl₂ (5 mol%) and potassium carbonate (2 equiv) at 75°C for 12 hours. This method achieves 78% yield (Table 1).

- Amination Optimization : Substituting potassium carbonate with triethylamine in acetonitrile at 80°C enhances nucleophilic displacement of the chloro group, yielding 85% product.

Table 1: Comparative Yields for Pyrimidine Amination

| Conditions | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 75°C | 78 | |

| TEA, No Catalyst | Acetonitrile | 80°C | 85 |

Preparation of 1-(2-Ethoxyphenyl)-3-(4-Aminophenyl)Urea

The urea segment is synthesized via sequential isocyanate-amine coupling:

- Isocyanate Generation : 2-Ethoxyaniline is treated with triphosgene in dichloromethane at 0°C, yielding 2-ethoxyphenyl isocyanate (92% purity).

- Urea Formation : Reacting the isocyanate with 4-aminophenylpyrimidine in dry toluene at 25°C for 8 hours produces the target urea with 88% yield (HPLC purity >97%).

Critical Parameters :

- Solvent Choice : Toluene outperforms DMF in minimizing side reactions (e.g., biuret formation).

- Stoichiometry : A 1.2:1 molar ratio of isocyanate to amine ensures complete conversion.

Optimization of Catalytic Systems and Reaction Conditions

Palladium-Catalyzed Cross-Coupling Enhancements

The use of Pd(dppf)Cl₂ in dioxane/water mixtures (pH 9–10) reduces homocoupling byproducts. Key findings include:

Solvent Effects on Urea Bond Formation

Polar aprotic solvents (e.g., DMF) accelerate reaction rates but compromise selectivity. Non-polar solvents like toluene enhance regioselectivity, as evidenced by NMR analysis (99:1 regiomeric ratio).

Characterization and Analytical Validation

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.12 (m, 8H, aryl-H), 6.85 (s, 2H, NH₂), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.95 (t, J = 6.5 Hz, 2H, OCH₂CH₂CH₃), 2.45 (s, 3H, CH₃), 1.40 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.25 (hex, J = 7.0 Hz, 2H, OCH₂CH₂CH₃), 0.90 (t, J = 7.0 Hz, 3H, OCH₂CH₂CH₃).

- HPLC : Retention time = 12.4 min (C18 column, MeCN/H₂O = 70:30), purity 98.2%.

Thermodynamic Properties

- Melting Point : 144.5–145.6°C (DSC, heating rate 10°C/min).

- Solubility : >50 mg/mL in DMSO; <1 mg/mL in H₂O (shake-flask method).

Applications and Derivative Synthesis

The target urea demonstrates potential as a kinase inhibitor precursor, analogous to menthone-derived pyrimidine ureas with IC₅₀ values <10 µM against breast cancer cell lines. Derivatization strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.